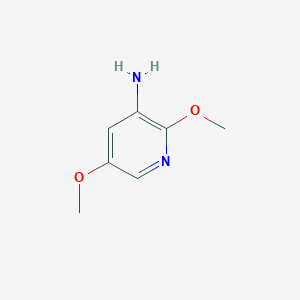
(4AS,8aR)-decahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,8aR)-decahydronaphthalen-2-ol is a chiral organic compound belonging to the class of decahydronaphthalenes. This compound is characterized by its bicyclic structure, which includes a hydroxyl group attached to the second carbon atom. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4AS,8aR)-decahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process.
化学反応の分析
Types of Reactions: (4AS,8aR)-decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form decahydronaphthalene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products:
Oxidation: Decahydronaphthalen-2-one.
Reduction: Decahydronaphthalene.
Substitution: 2-chlorodecahydronaphthalene, 2-bromodecahydronaphthalene.
科学的研究の応用
(4AS,8aR)-decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of (4AS,8aR)-decahydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-naphthol: Contains an aromatic ring, which is more reactive towards electrophilic substitution reactions compared to (4AS,8aR)-decahydronaphthalen-2-ol.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and potential biological activity. Its bicyclic structure also contributes to its distinct chemical and physical properties, making it valuable in various applications.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m0/s1 |
InChIキー |
UPMAOXLCTXPPAG-QIIDTADFSA-N |
異性体SMILES |
C1CC[C@@H]2CC(CC[C@@H]2C1)O |
正規SMILES |
C1CCC2CC(CCC2C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


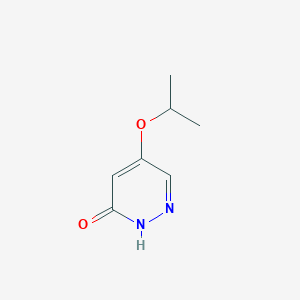
![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
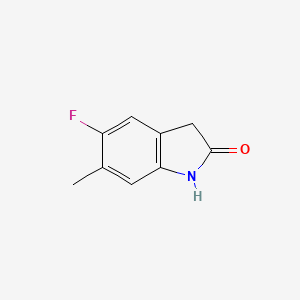

![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

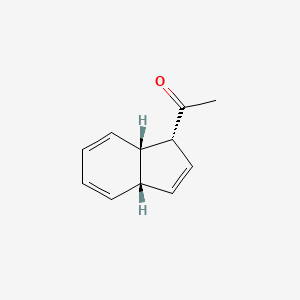
![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)
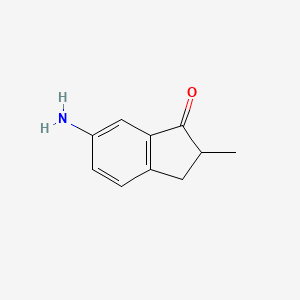

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)
